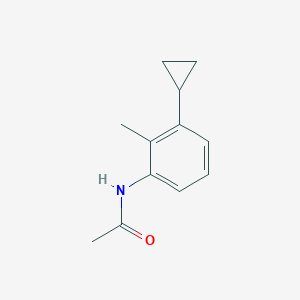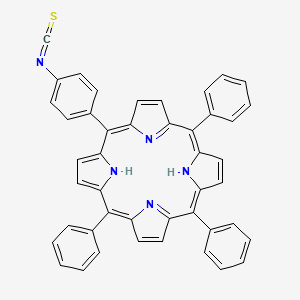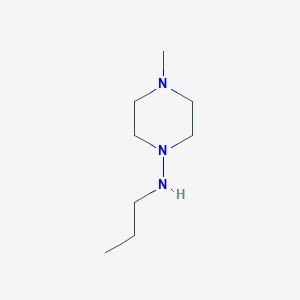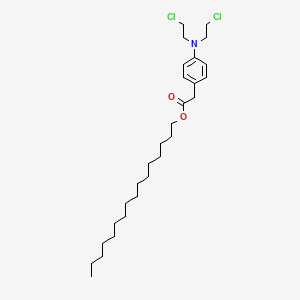
(S)-2-Aminobut-3-en-1-ol benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Aminobut-3-en-1-ol benzoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound consists of an amino group, a hydroxyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobut-3-en-1-ol benzoate typically involves the reaction of (S)-2-Aminobut-3-en-1-ol with benzoic acid or its derivatives under esterification conditions. One common method is to react (S)-2-Aminobut-3-en-1-ol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
(S)-2-Aminobut-3-en-1-ol benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of a primary amine.
Substitution: Formation of substituted benzoate derivatives.
科学的研究の応用
(S)-2-Aminobut-3-en-1-ol benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-2-Aminobut-3-en-1-ol benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The benzoate ester moiety can also interact with hydrophobic regions of proteins and enzymes, affecting their conformation and activity.
類似化合物との比較
Similar Compounds
Sodium benzoate: A widely used food preservative with similar benzoate ester functionality.
Benzyl benzoate: Used in pharmaceuticals and as a fragrance ingredient.
Uniqueness
(S)-2-Aminobut-3-en-1-ol benzoate is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(2S)-2-aminobut-3-en-1-ol;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H9NO/c8-7(9)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5H,(H,8,9);2,4,6H,1,3,5H2/t;4-/m.0/s1 |
InChIキー |
HFAZTHPBSQNAFO-VWMHFEHESA-N |
異性体SMILES |
C=C[C@@H](CO)N.C1=CC=C(C=C1)C(=O)O |
正規SMILES |
C=CC(CO)N.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


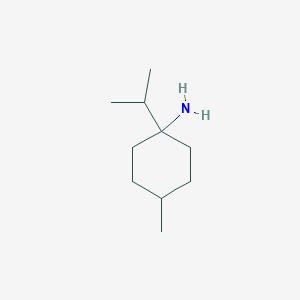
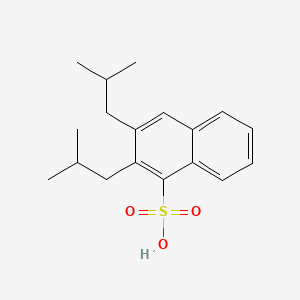
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
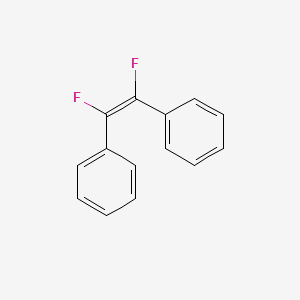
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791791.png)
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
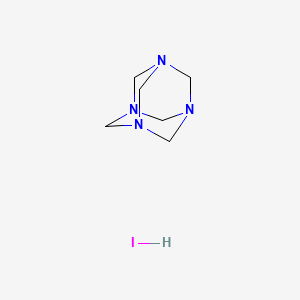
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
